N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methyl-2-phenylbutanamide
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Overview
Description
N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methyl-2-phenylbutanamide is a useful research compound. Its molecular formula is C23H20FN5O4 and its molecular weight is 449.442. The purity is usually 95%.
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Scientific Research Applications
Urease Inhibition and Therapeutic Potential
A study by Nazir et al. (2018) explored novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides for their in vitro inhibitory potential against urease enzyme. The compounds synthesized exhibited potent inhibitory activities, suggesting their value in designing therapeutic agents with minimal cytotoxicity towards cell membranes. This implies potential applications in addressing conditions associated with urease activity, such as gastrointestinal disorders and infections caused by urease-producing bacteria (Nazir et al., 2018).
Antimicrobial and Anti-inflammatory Properties
Bhandari et al. (2010) designed and synthesized novel indomethacin analogs with potential anti-inflammatory properties without gastrointestinal toxicities, a common side effect associated with NSAIDs. These compounds were tested in vivo for their anti-inflammatory, analgesic, and ulcerogenic properties, exhibiting significant activity and reduced GI ulcerogenicity, indicating their promise as non-ulcerogenic anti-inflammatory drugs (Bhandari et al., 2010).
Lipoxygenase Inhibition
Research by Aziz‐ur‐Rehman et al. (2016) on N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives demonstrated their ability to inhibit lipoxygenase (LOX) enzymes. These findings suggest potential applications in treating inflammatory diseases where LOX plays a key role, providing a pathway to novel anti-inflammatory agents (Aziz‐ur‐Rehman et al., 2016).
Anticancer Evaluation
A study by Ravinaik et al. (2021) on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides evaluated these compounds for their anticancer activity against several cancer cell lines. The compounds displayed moderate to excellent anticancer activity, highlighting their potential as anticancer agents (Ravinaik et al., 2021).
Antimicrobial Agents
Kalshetty et al. (2012) synthesized new 1-Pheyl, 3-Ethoxycarbonyl, 5-Hydroxy Indole derivatives with potential as antimicrobial agents. These compounds were evaluated for their antimicrobial potential, indicating their applications in combating microbial infections (Kalshetty et al., 2012).
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to the second compound, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
It is known that indole derivatives can influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it is likely that these compounds interact with multiple biochemical pathways .
Result of Action
It is known that indole derivatives can exert various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
2-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O4/c1-14-3-5-17(11-19(14)24)25-21(30)13-29-23(32)28-12-15(4-10-20(28)27-29)22(31)26-16-6-8-18(33-2)9-7-16/h3-12H,13H2,1-2H3,(H,25,30)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILLXFFSTDBURX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=C(C=CC3=N2)C(=O)NC4=CC=C(C=C4)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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